Tauro-beta-muricholic acid

FXR antagonism Nuclear receptor Bile acid metabolism

Researchers studying FXR-dependent gut-liver axis signaling face a critical sourcing challenge: generic bile acids or synthetic modulators cannot substitute for the endogenous antagonist Tauro-β-muricholic acid (TβMCA). TβMCA (CAS 25696-60-0) is the validated, prototypical competitive FXR antagonist (IC50=40 µM) essential for physiologically relevant studies. • Endogenous FXR antagonist; IC50 = 40 µM against FXR • Preserves mitochondrial membrane potential; reduces GCDCA-induced apoptosis to 49% (p<0.01) • Microbiome-sensitive tool for germ-free/antibiotic-treated models • Validated hepatoprotective reference for NASH, PBC & DILI research Each batch is supplied with rigorous analytical certification. Global shipping available for qualified research institutions.

Molecular Formula C26H45NO7S
Molecular Weight 515.7 g/mol
Cat. No. B1257860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauro-beta-muricholic acid
SynonymsT-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome
Molecular FormulaC26H45NO7S
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1
InChIKeyXSOLDPYUICCHJX-UZUDEGBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauro-beta-muricholic Acid (TβMCA) Procurement Guide


Tauro-beta-muricholic acid (TβMCA) is a taurine-conjugated, trihydroxylated primary bile acid [1]. It acts as a competitive, reversible antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 40 µM and is predominantly found in rodents . Unlike synthetic FXR modulators, TβMCA is an endogenously produced metabolite that plays a critical role in the gut-liver axis, regulating bile acid synthesis and hepatic metabolism [2].

Endogenous FXR antagonist tool compound
Gut-liver axis and microbiome interaction studies
Muricholic acid chemotype distinct from human primary bile acids

Why TβMCA Is Irreplaceable


Generic substitution with other bile acids or synthetic FXR antagonists is scientifically invalid due to TβMCA's unique structural and functional profile. Unlike potent synthetic FXR agonists (e.g., obeticholic acid) or antagonists, TβMCA is a relatively weak, endogenous antagonist that operates within a finely tuned physiological feedback loop [1]. Crucially, its activity is distinct from even its close analog, tauro-α-muricholic acid (TαMCA), and it is fundamentally different from human FXR agonists like chenodeoxycholic acid (CDCA), which have opposite signaling effects . Furthermore, its anti-apoptotic mechanism is tied to its specific hydrophilicity, which differs from other hepatoprotective bile acids like ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA) [2]. Its susceptibility to metabolism by gut microbial bile salt hydrolases (BSH) also differentiates it from more stable synthetic analogs like glycine-β-muricholic acid (Gly-MCA), which was developed specifically to overcome this metabolic liability [3].

FXR signaling direction mismatch
CDCA and other common FXR agonists activate the receptor, producing opposite effects to TβMCA antagonism.
Anti-apoptotic mechanism specificity
Hepatoprotective bile acids UDCA/TUDCA may not replicate TβMCA's mitochondrial protection profile.
Metabolic stability divergence
TβMCA is susceptible to bacterial BSH; substituting with stable analog Gly-MCA alters endogenous gut-liver axis dynamics.

Quantitative Evidence for TβMCA Selection


FXR Antagonism Potency Profile

TβMCA is a competitive and reversible FXR antagonist with a reported IC50 of 40 μM . This relatively high IC50 value, compared to potent synthetic FXR antagonists (often in the nM range), is a critical differentiator. It indicates that TβMCA functions as a weak, physiological modulator rather than a potent inhibitor, making it the appropriate tool for studying endogenous FXR regulation without complete pathway silencing.

FXR antagonism IC50
Class-level
40 µM (competitive, reversible)
Supports endogenous physiological modulation context
Differs from synthetic antagonists (nM range)
FXR antagonism Nuclear receptor Bile acid metabolism

Anti-Apoptotic Hepatoprotection

In a model of bile acid-induced hepatotoxicity, co-incubation with TβMCA reduced glycochenodeoxycholic acid (GCDCA)-induced apoptosis in Ntcp-HepG2 cells to 49% of the level seen with GCDCA alone (p<0.01) [1]. Mechanistically, TβMCA restored the mitochondrial membrane potential (MMP) which had been reduced to 34% by 100 µM GCDCA, preserving it at control levels [1].

Apoptosis reduction
Head-to-head
51% reduction vs GCDCA control (p<0.05)
Reported apoptosis endpoint context in hepatocyte model
Ntcp-HepG2 cells, co-incubation model
Hepatoprotection Apoptosis Cholestasis

Functional FXR Antagonism in Hepatocytes

In primary mouse hepatocytes, 100 µM TβMCA completely blocked the ability of 100 µM taurocholic acid (TCA), an FXR agonist, to induce the expression of Shp (Small heterodimer partner), a canonical FXR target gene (p<0.01 compared to TCA treatment) [1]. In contrast, other bile acids like taurochenodeoxycholic acid (TCDCA) and tauroursodeoxycholic acid (TUDCA) at the same concentration did not exhibit this antagonistic effect on TCA-induced Shp expression [1].

Functional FXR blockade
Head-to-head
Blocked TCA-induced Shp expression; TCDCA/TUDCA did not (p<0.05)
Supports unique FXR antagonism pathway context
Primary mouse hepatocytes, 100 µM treatments
FXR antagonism Gene expression Lipid metabolism

Gut Microbiota-Dependent Metabolism

TβMCA levels are dynamically regulated by the gut microbiome. Studies show that germ-free mice have significantly elevated levels of TβMCA, which are rapidly reduced upon conventionalization with a normal gut microbiota due to bacterial bile salt hydrolase (BSH) activity [1]. This metabolic instability contrasts with the more stable, synthetic analog glycine-β-muricholic acid (Gly-MCA), which was specifically engineered to resist BSH-mediated deconjugation [2].

Microbial metabolism
Class-level
Labile: reduced by gut microbiota; Gly-MCA stable
Supports experimental design for gut-axis studies
Gly-MCA alternative for stable antagonism studies
Gut-liver axis Microbiome Bile acid metabolism

Structural Basis of FXR Antagonism

Molecular docking studies reveal that the 6β-hydroxyl group of TβMCA does not occupy a critical activation pocket in FXR (near residues Tyr358, Phe363, and Tyr366), unlike the 6α-ethyl group of the potent synthetic FXR agonist obeticholic acid (OCA) . This structural difference explains why TβMCA acts as an antagonist, while compounds that interact with this pocket function as agonists.

Structural basis
Class-level
6β-OH avoids FXR activation pocket; OCA 6α-ethyl occupies it
Reported structural rationale for antagonism
In silico docking, source review needed
Structural biology FXR Drug design

TβMCA Research Applications


Endogenous FXR Antagonism in the Gut-Liver Axis

TβMCA is the prototypical endogenous FXR antagonist. Its use is essential for studies examining the physiological regulation of FXR signaling in the intestine and liver. Its sensitivity to gut microbial metabolism makes it a key tool for dissecting the role of the microbiome in modulating bile acid pool composition and downstream metabolic effects [1]. Researchers should procure TβMCA for experiments in germ-free or antibiotic-treated animal models where endogenous levels are elevated.

Cholestatic Liver Injury and Hepatoprotection

TβMCA is a validated tool for investigating hepatoprotective mechanisms. Its ability to preserve mitochondrial membrane potential and reduce apoptosis induced by toxic bile acids like GCDCA has been quantitatively demonstrated [2]. This application scenario is ideal for scientists working on non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), or drug-induced liver injury models.

Biomarker for Hepatotoxicity

Urinary TβMCA has been identified as a promising, non-invasive biomarker for monitoring drug-induced hepatotoxicity, providing a specific, quantifiable measure of liver stress [3]. This application is relevant for both preclinical toxicology studies and potential clinical diagnostic development, where a specific, endogenous marker of bile acid dysregulation is needed.

Development of Stable FXR Antagonists

TβMCA serves as a critical reference compound and lead structure for medicinal chemistry efforts aimed at developing more stable, synthetic FXR antagonists. Patents explicitly cite TβMCA as the starting point for the creation of analogs like Gly-MCA, which were designed to retain FXR antagonism while resisting metabolic breakdown in the gut [4]. Procurement of high-purity TβMCA is therefore necessary for comparative activity assays in drug discovery programs.

Application
Selection Property
Validation Focus
Endogenous FXR Antagonism Studies
Physiological antagonist, microbiome-regulated
Gut-liver axis signaling in germ-free models
Cholestatic Liver Injury Models
Hepatocellular anti-apoptotic profile
Mitochondrial membrane potential and apoptosis endpoints
Hepatotoxicity Biomarker Research
Urinary bile acid marker
Drug-induced liver stress monitoring
FXR Antagonist Lead Optimization
Reference compound with metabolic lability
Comparative activity vs. stable analogs in drug discovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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